2-Mes-ADP
2-Mes-ADP
2-Methylthioadenosine diphosphate (2-MeSADP) is an agonist of purinergic P2Y receptors with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors (EC50s = 0.58, 0.89, and 6.2 nM, respectively). It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 (PGE1;) more potently than ADP.
2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation.
2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation.
Brand Name:
Vulcanchem
CAS No.:
475193-31-8
VCID:
VC0515937
InChI:
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
SMILES:
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Molecular Formula:
C11H14N5Na3O10P2S
Molecular Weight:
539.23
2-Mes-ADP
CAS No.: 475193-31-8
Cat. No.: VC0515937
Molecular Formula: C11H14N5Na3O10P2S
Molecular Weight: 539.23
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methylthioadenosine diphosphate (2-MeSADP) is an agonist of purinergic P2Y receptors with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors (EC50s = 0.58, 0.89, and 6.2 nM, respectively). It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 (PGE1;) more potently than ADP. 2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation. |
|---|---|
| CAS No. | 475193-31-8 |
| Molecular Formula | C11H14N5Na3O10P2S |
| Molecular Weight | 539.23 |
| IUPAC Name | trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
| Standard InChI Key | DYNGCIHMNWOBSU-MSQVLRTGSA-K |
| SMILES | CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
| Appearance | Solid powder |
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